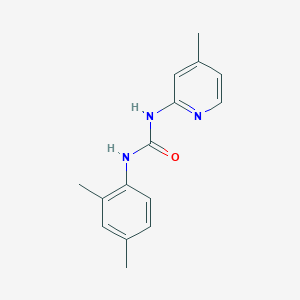![molecular formula C17H13N5O B5398234 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell survival. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potent anticancer activity. It has been shown to be effective against a range of cancer cell lines, making it a promising compound for cancer research. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have applications in other areas of research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosages for use in research.
Direcciones Futuras
There are several future directions for research on 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, studies are needed to determine the safe and effective dosages for use in humans. Further research is also needed to determine its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a promising compound for scientific research. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and potential applications in other areas of research make it a compound of interest for future studies. However, further research is needed to determine its mechanism of action, molecular targets, and safe and effective dosages for use in humans.
Métodos De Síntesis
The synthesis of 7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been reported in the literature. One of the most commonly used methods involves the reaction of 2-amino-4-(4-pyridinyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile with 2-bromo-5-methoxybenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction using sodium azide and copper(I) iodide to yield the desired triazolopyrimidine.
Aplicaciones Científicas De Investigación
7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that it has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
7-(2-methoxyphenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-23-15-5-3-2-4-13(15)14-8-11-19-17-20-16(21-22(14)17)12-6-9-18-10-7-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPKABWHGWKPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pyrimidin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5398157.png)

![N-({1-[(1-isopropyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5398169.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5398245.png)